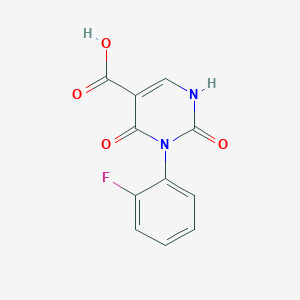

3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 3-(2-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives involves complex reactions. For instance, derivatives from alanine, valine, and leucine show the versatility of incorporating fluorine into carboxylic acid frameworks, further processed into cyclic and open-chain β-peptides, showcasing the compound's adaptability in synthetic chemistry (Yoshinari et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been characterized through various techniques. For example, the crystal structure of a related compound, 5-fluoro-2,4,-dioxo-1,2,3,4-tetrahydropyrimidine-1-acetic acid, revealed molecules linked by hydrogen bonds forming layers, indicating the significance of molecular interactions in defining structure (Zhang et al., 2007).

Chemical Reactions and Properties

The reactivity and functional group compatibility of this compound derivatives have been explored in various chemical reactions. Studies such as those on the effective catalysts for amide condensation of sterically demanding carboxylic acids highlight the compound's utility in organic synthesis (Maki et al., 2006).

Physical Properties Analysis

The physical properties, including crystallography and solvatomorphism of derivatives, have been extensively studied. For example, the anhydrous and solvated forms of a closely related compound, methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, demonstrate the impact of solvent interactions on molecular arrangements and stability (Cleetus et al., 2020).

Chemical Properties Analysis

Investigations into the chemical properties of this compound derivatives have revealed insights into their reactivity and stability under various conditions. The lactonizations of carboxylic acid-substituted derivatives with electrophiles, including peculiar behavior with electrophilic fluorine, highlight the nuanced reactivity of these compounds (Rudler et al., 2008).

科学的研究の応用

Molecular Structure and Properties

The compound exhibits structural significance in crystallography and supramolecular chemistry. It has been identified in various forms, showing diverse molecular structures and bonding patterns. For instance, its structure has been analyzed in different polymorphic forms, with molecules linked by hydrogen bonds to form layers in the crystal lattice (Zhang et al., 2007). Additionally, its derivative forms have been observed to adopt specific conformations and exhibit strong intermolecular hydrogen bonding, contributing to the crystal packing stability (Mohideen et al., 2008).

Biological Activity and Applications

Derivatives of this compound have shown a broad spectrum of biological activities. Significant applications in antimicrobial and anticancer therapy have been noted, with some derivatives displaying potent antimicrobial and anticancer potential in vitro. For example, certain ethyl ester derivatives of the compound have demonstrated promising results against specific bacteria strains and colon cancer cell lines, with their antimicrobial and anticancer potency being highlighted in research (Sharma et al., 2012).

Material Science and Chemistry

In material science and chemistry, the compound and its derivatives have been a part of studies focusing on their fluorescent properties and potential in forming novel materials. For instance, lead(II) complexes of the compound have been synthesized, showing diverse topologies and fluorescent properties, indicating its utility in material sciences (Chen et al., 2011).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of this compound have been utilized to form hydrogen-bonded supramolecular assemblies, showcasing its potential in creating complex molecular architectures (Fonari et al., 2004).

特性

IUPAC Name |

3-(2-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O4/c12-7-3-1-2-4-8(7)14-9(15)6(10(16)17)5-13-11(14)18/h1-5H,(H,13,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFOVQFSBFYBRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C(=CNC2=O)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, chloro[(3-methylphenyl)hydrazono]-, ethyl ester](/img/structure/B2493910.png)

![8-(3-Cyclohexylpropanoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2493914.png)

![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2493926.png)

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)